N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3S2/c16-9-5-6-12(11(17)7-9)18-14(20)8-23-15-10-3-1-2-4-13(10)24(21,22)19-15/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVACLTKTSNDOSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 2: Comparative Spectroscopic Features
Preparation Methods
Cyclization of o-Aminothiophenol Derivatives
Benzo[d]isothiazoles are classically synthesized via cyclization of o-aminothiophenol precursors. For the 1,1-dioxide derivative, post-cyclization oxidation is required:
- Cyclization : o-Amino-thiophenol derivatives undergo intramolecular cyclization in the presence of chlorinating agents (e.g., SOCl₂) to form benzo[d]isothiazole.
- Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide to the sulfone.
- Thiol Introduction : Lithiation at position 3 followed by quenching with elemental sulfur generates the 3-thiol derivative.
Representative Procedure :
A mixture of o-nitrothioanisole (1.0 mmol) in acetic acid is hydrogenated over Pd/C (10%) to yield o-aminothioanisole. Cyclization with SOCl₂ (2.0 equiv) at 80°C for 4 hours affords benzo[d]isothiazole. Oxidation with H₂O₂ (30%) in acetic acid at 60°C for 6 hours yields the 1,1-dioxide. Thiolation via LDA-mediated lithiation and sulfur quenching provides the 3-thiol derivative (Yield: 65–72%).
Synthesis of N-(4-Bromo-2-fluorophenyl)-2-bromoacetamide
Acetylation of 4-Bromo-2-fluoroaniline
The acetamide backbone is synthesized via acetylation of 4-bromo-2-fluoroaniline:
- Aniline Preparation : 4-Bromo-2-fluoroaniline is commercially available or synthesized via directed ortho-metalation of 4-bromofluorobenzene.
- Acetylation : Reaction with acetic anhydride in dichloromethane (DCM) catalyzed by pyridine yields N-(4-bromo-2-fluorophenyl)acetamide (Yield: 85–90%).
- 1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.4 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.18 (s, 3H, CH₃).
- 13C NMR (100 MHz, CDCl₃): δ 169.2 (C=O), 158.1 (C-F), 134.2–117.8 (aromatic carbons), 24.8 (CH₃).
Bromination at the α-Position
The α-bromoacetamide is synthesized via radical bromination:
- Hell–Volhard–Zelinskii Reaction : N-(4-Bromo-2-fluorophenyl)acetamide is treated with bromine (Br₂) and red phosphorus in refluxing CCl₄ to yield 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide.
- Reagents : Br₂ (1.2 equiv), P (catalytic), CCl₄ (solvent).
- Temperature : 80°C, 12 hours.
- Yield : 70–75%.
Characterization :
- LCMS : m/z = 336.9 [M+H]⁺.
- IR : ν = 1685 cm⁻¹ (C=O), 665 cm⁻¹ (C-Br).
Thioether Bond Formation
Nucleophilic Substitution (SN2)
The thiolate anion of benzo[d]isothiazole 1,1-dioxide-3-thiol attacks the α-bromoacetamide in a polar aprotic solvent:
- Deprotonation : The thiol is treated with NaH or K₂CO₃ in DMF to generate the thiolate.
- Coupling : Addition of 2-bromo-N-(4-bromo-2-fluorophenyl)acetamide at 0–25°C for 6–12 hours.
Procedure Adapted from :
Benzo[d]isothiazole 1,1-dioxide-3-thiol (1.0 mmol) is dissolved in dry DMF (10 mL) under N₂. K₂CO₃ (2.0 equiv) is added, followed by dropwise addition of 2-bromoacetamide (1.1 equiv). The mixture is stirred at 25°C for 12 hours, quenched with H₂O, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and purified via silica gel chromatography (Hexanes:EtOAc = 3:1).
Yield : 60–68%.
Characterization :
- 1H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.02–7.45 (m, 6H, aromatic), 4.12 (s, 2H, SCH₂), 2.11 (s, 3H, CH₃).
- 13C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 158.3 (C-F), 142.1–117.6 (aromatic carbons), 40.8 (SCH₂), 24.9 (CH₃).
- HRMS : m/z = 484.9 [M+H]⁺ (calc. 485.0).
Alternative Synthetic Routes
Oxidative Coupling of Thiols
An alternative one-pot method involves oxidative coupling of the thiol and acetamide using I₂ or Cu(I) catalysts:
- Reagents : Benzo[d]isothiazole 1,1-dioxide-3-thiol, 2-bromoacetamide, CuI (10 mol%), DMF, 80°C.
- Yield : 55–60% (lower efficiency due to side reactions).
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DIAD, PPh₃) couples the thiol and alcohol precursors. However, this method is less applicable due to the absence of hydroxyl groups in the target molecule.
Challenges and Optimization
- Regioselectivity : Ensuring thiolate attack occurs exclusively at the α-carbon of the acetamide requires controlled stoichiometry and low temperatures.
- Sulfone Stability : Prolonged exposure to bases can degrade the sulfone moiety; thus, reaction times must be minimized.
- Purification : Silica gel chromatography is effective, but recrystallization (ethanol/water) improves purity for pharmaceutical applications.
Q & A
Q. What synthetic strategies are optimal for preparing N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the benzo[d]isothiazole-1,1-dioxide core via oxidation of benzothiazole derivatives using H₂O₂ or KMnO₄ under acidic conditions .
- Step 2 : Thioether linkage introduction via nucleophilic substitution between 3-mercaptobenzo[d]isothiazole-1,1-dioxide and α-chloroacetamide intermediates .
- Step 3 : Coupling with the 4-bromo-2-fluoroaniline moiety under Buchwald-Hartwig or Ullmann conditions .
- Critical Parameters : Temperature control (<60°C) and anhydrous solvents (e.g., DMF) to prevent hydrolysis of the thioether bond .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for fluorophenyl protons at δ 7.2–7.8 ppm; ¹³C-NMR for carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ≈ 467.2 g/mol) and isotopic patterns for bromine .
- HPLC-PDA : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolite identification to assess stability .
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm target binding in cellular models .
- Dose Optimization : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .
Q. How does the electronic nature of the 4-bromo-2-fluorophenyl group influence biological activity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations to map electron-withdrawing effects (Br, F) on acetamide’s resonance, affecting hydrogen-bonding capacity with targets .
- SAR Studies : Synthesize analogs (e.g., 4-chloro-2-fluorophenyl or unsubstituted phenyl) and compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to visualize halogen bonding interactions .
Q. What experimental designs mitigate off-target effects in cytotoxicity studies?
- Methodological Answer :
- Counter-Screening : Test against panels of unrelated enzymes (e.g., CYP450 isoforms) to identify non-specific binding .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track protein expression changes post-treatment .
Contradiction Analysis Example
A study reports high in vitro potency (IC₅₀ = 0.5 µM) but low in vivo efficacy. Potential resolutions:
- Hypothesis 1 : Poor solubility limits bioavailability.
- Test : Measure logP (octanol/water) and formulate with cyclodextrin or liposomes .
- Hypothesis 2 : Rapid metabolism via hepatic CYP3A4.
- Test : Incubate with liver microsomes + NADPH; identify metabolites via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
